molecular formula C21H27N3O2 B2395815 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954047-02-0

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2395815
CAS No.: 954047-02-0
M. Wt: 353.466
InChI Key: KCVZFBVEILRLGT-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridinylmethyl-piperidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by its coupling with a benzamide precursor. Key steps include:

    Formation of Piperidine Derivative: This involves the reaction of pyridine-2-carboxaldehyde with piperidine under reductive amination conditions.

    Coupling Reaction: The piperidine derivative is then coupled with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 2-ethoxybenzoic acid.

Scientific Research Applications

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy group and pyridinylmethyl-piperidinyl moiety differentiate it from other benzamide derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

2-ethoxy-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-26-20-9-4-3-8-19(20)21(25)23-15-17-10-13-24(14-11-17)16-18-7-5-6-12-22-18/h3-9,12,17H,2,10-11,13-16H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVZFBVEILRLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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